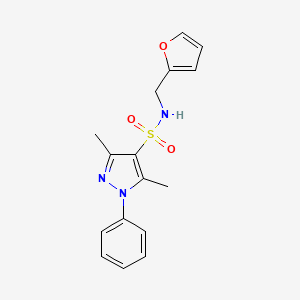![molecular formula C19H16N2O3S B4280013 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MDMA, which is a psychoactive drug that is commonly referred to as ecstasy. However, Instead, it will focus on the scientific research applications of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide involves the reaction of the compound with thiols to produce a fluorescent product. The reaction is based on the Michael addition of the thiol to the α,β-unsaturated carbonyl group of the compound, which results in the formation of a thioether. This reaction is highly specific for thiols and does not occur with other biomolecules, which makes N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide an excellent probe for thiol detection.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has been shown to have minimal biochemical and physiological effects on biological systems. The compound is non-toxic and does not interfere with the normal functioning of cells. This makes it an excellent probe for thiol detection in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is its high specificity for thiols. This makes it an excellent probe for thiol detection in biological systems. Another advantage is its non-toxicity and minimal biochemical and physiological effects on biological systems.
One of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is its limited solubility in water. This can make it difficult to use in aqueous environments. Another limitation is its sensitivity to light, which can cause the compound to degrade over time.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide. One direction is the development of new fluorescent probes based on the structure of the compound. Another direction is the application of the compound in the detection of other biomolecules besides thiols. Additionally, the compound could be used in the development of new drugs or therapies for various diseases.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a role in various physiological processes, and their detection is essential for understanding these processes.
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-25-16-5-2-13(3-6-16)8-15(10-20)19(22)21-11-14-4-7-17-18(9-14)24-12-23-17/h2-9H,11-12H2,1H3,(H,21,22)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZRHOFYOOOBHD-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)

![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)

![2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)



![4-({5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}methoxy)benzonitrile](/img/structure/B4280030.png)

![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280043.png)

![5-[2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-methoxyphenol](/img/structure/B4280057.png)